(4-ALLYLPIPERAZINO)(5-ETHYL-3-THIENYL)METHANONE
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Overview
Description
(4-ALLYLPIPERAZINO)(5-ETHYL-3-THIENYL)METHANONE is a complex organic compound that features both piperazine and thiophene moieties. Piperazine is a well-known heterocyclic compound with significant pharmaceutical applications, while thiophene is a sulfur-containing heterocycle widely used in organic electronics and medicinal chemistry. The combination of these two functional groups in a single molecule makes this compound a compound of interest for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ALLYLPIPERAZINO)(5-ETHYL-3-THIENYL)METHANONE typically involves multi-step organic reactions. The reaction conditions often require the use of strong bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process typically includes the preparation of intermediate compounds, purification through crystallization or chromatography, and final product isolation. The use of environmentally benign reagents and solvents is emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-ALLYLPIPERAZINO)(5-ETHYL-3-THIENYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, strong bases like sodium hydride
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted piperazine derivatives
Scientific Research Applications
Chemistry
In chemistry, (4-ALLYLPIPERAZINO)(5-ETHYL-3-THIENYL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, this compound is studied for its potential pharmacological properties. The piperazine moiety is known for its activity in central nervous system disorders, while the thiophene ring is investigated for its anti-inflammatory and antimicrobial properties .
Medicine
In medicine, this compound is explored for its potential as a therapeutic agent. Its dual functional groups make it a candidate for drug development targeting multiple pathways and receptors .
Industry
In the industrial sector, this compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of (4-ALLYLPIPERAZINO)(5-ETHYL-3-THIENYL)METHANONE involves its interaction with various molecular targets. The piperazine ring can interact with neurotransmitter receptors in the central nervous system, while the thiophene ring can modulate inflammatory pathways by inhibiting key enzymes . The compound’s effects are mediated through its binding to specific receptors and enzymes, leading to changes in cellular signaling and function .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which contain the thiophene ring, are known for their anti-inflammatory and anesthetic properties.
Piperazine Derivatives: Drugs such as aripiprazole and quetiapine, which contain the piperazine ring, are used in the treatment of psychiatric disorders.
Uniqueness
(4-ALLYLPIPERAZINO)(5-ETHYL-3-THIENYL)METHANONE is unique due to its combination of piperazine and thiophene moieties. This dual functionality allows it to target multiple biological pathways, making it a versatile compound for various applications. Its unique electronic properties also make it suitable for use in organic electronics, setting it apart from other similar compounds .
Properties
IUPAC Name |
(5-ethylthiophen-3-yl)-(4-prop-2-enylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-3-5-15-6-8-16(9-7-15)14(17)12-10-13(4-2)18-11-12/h3,10-11H,1,4-9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZZHRRRRSJEHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)N2CCN(CC2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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